2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol
Description
Chemical Formula: C₈H₅ClF₃NO₃ Molecular Weight: 255.58 g/mol IUPAC Name: 1-(2-Chloro-5-nitrophenyl)-2,2,2-trifluoroethanol Appearance: Yellow to brown solid Key Identifiers:
- PubChem CID: 122515895
- MDL Number: MFCD30833334
- Synonyms: SCHEMBL18048843, AKOS032953001, SY249809 .
This compound features a benzyl alcohol backbone substituted with a trifluoromethyl group (-CF₃) at the α-position, a chlorine atom at the 2-position, and a nitro group (-NO₂) at the 5-position of the aromatic ring. The combination of electron-withdrawing groups (Cl, NO₂, CF₃) significantly influences its reactivity, stability, and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-6-2-1-4(13(15)16)3-5(6)7(14)8(10,11)12/h1-3,7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXUZCWKKJMIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol typically involves the nitration of 2-chloro-alpha-(trifluoromethyl)benzyl alcohol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.
Major Products Formed:
Oxidation: 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzaldehyde or 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-5-amino-alpha-(trifluoromethyl)benzyl Alcohol.
Substitution: 2-Amino-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol or 2-Thio-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl alcohol has been investigated for its potential as a pharmaceutical intermediate. Its structural components are conducive to the development of drugs targeting various diseases.
Case Study: Antitubercular Agents
Recent studies have shown that derivatives of this compound can serve as precursors in the synthesis of benzothiazinones, a promising class of antitubercular agents. These compounds target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for mycobacterial cell wall biosynthesis .
| Compound | Role | Target | Reference |
|---|---|---|---|
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Precursor | DprE1 | Makarov et al., 2007 |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Precursor | DprE1 | Zhang et al., 2019 |
Organic Synthesis
The compound has been utilized in radical condensation reactions involving benzylic alcohols and acetamides. This reaction generates 3-arylpropanamides, showcasing the compound's utility in forming new carbon-carbon bonds with water as the only byproduct. The mechanism involves the generation of a radical anion from the benzylic alcohol, which then couples with the enolate of the amide .
Reaction Conditions and Yields
| Reactants | Additive | Yield (%) |
|---|---|---|
| Benzylic alcohol + Acetamide | Potassium tert-butoxide | Up to 85% |
Material Science
In material science, compounds containing trifluoromethyl groups are known for their unique properties, such as increased lipophilicity and thermal stability. The incorporation of this compound into polymer matrices can enhance performance characteristics in coatings and adhesives.
Application Example: Coatings
Research indicates that incorporating trifluoromethyl-containing compounds into polymer formulations can improve water and oil repellency, making them suitable for protective coatings in various industries .
Environmental Chemistry
The environmental impact of halogenated compounds is a growing concern. Studies on the degradation pathways of compounds like this compound are crucial for assessing their environmental fate and potential toxicity.
Degradation Studies
Research has indicated that halogenated compounds can undergo reductive dehalogenation in anaerobic environments, leading to less toxic byproducts. Understanding these pathways is essential for developing safer chemical processes and waste management strategies .
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Nitro Group Positioning
5-Fluoro-2-(trifluoromethyl)benzyl Alcohol
- Formula : C₈H₆F₄O
- Molecular Weight : 194.13 g/mol
- Key Differences : Replaces the 2-chloro and 5-nitro groups with a single 5-fluoro substituent.
- Applications include intermediates in fluorinated drug synthesis .
2-Chloro-5-(trifluoromethyl)benzyl Alcohol
- Formula : C₈H₆ClF₃O
- Molecular Weight : 220.58 g/mol
- Key Differences : Lacks the nitro group but retains the 2-chloro and 5-CF₃ substituents.
- Impact : The missing nitro group simplifies the electronic profile, making it less polar and more suitable for hydrophobic environments in material science .
5-Chloro-2-nitro-alpha-(trifluoromethyl)benzyl Alcohol
Functional Group Variations
4-(Trifluoromethyl)benzyl Alcohol (4-TBA)
- Formula : C₈H₇F₃O
- Molecular Weight : 176.14 g/mol
- Key Differences: No chloro or nitro substituents; only a CF₃ group at the 4-position.
- Impact : Simpler structure with broader utility as a catalyst or reagent in general organic synthesis .
2-Fluoro-5-(trifluoromethyl)benzyl Alcohol
Halogen Substitution Variants
2-Iodo-5-(trifluoromethyl)benzyl Alcohol
- CAS : 702641-05-2
- Key Differences : Iodo substituent replaces chloro.
- Impact : The larger iodine atom increases steric hindrance and polarizability, favoring nucleophilic substitution reactions .
Biological Activity
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl alcohol is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 295.62 g/mol
The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by influencing their electronic properties and lipophilicity.
Anti-inflammatory Properties
Research has indicated that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, inhibitors of cytosolic phospholipase A2 (cPLA2), which are structurally related to this compound, have been shown to reduce inflammation by inhibiting the production of pro-inflammatory mediators such as leukotrienes and prostaglandins .
Table 1: Comparison of Anti-inflammatory Activities of Related Compounds
| Compound Name | cPLA2 Inhibition (%) | IC (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 70 | 5 |
| Compound B | 65 | 10 |
Note: TBD - To Be Determined based on further studies.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. In vitro tests have shown that similar benzyl alcohol derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a related compound demonstrated significant growth inhibition against various cancer cell lines, including breast and colon cancer cells, with GI50 values typically in the low micromolar range .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound C | HCT116 (Colon Cancer) | 2.74 |
| Compound D | MDA-MB-231 (Breast Cancer) | 2.20 |
Note: Further research is required to establish the specific GI50 values for this compound.
The proposed mechanism through which compounds like this compound exert their biological effects includes modulation of signaling pathways involved in inflammation and cell proliferation. The trifluoromethyl group may enhance interactions with target proteins, leading to increased potency in inhibiting key enzymes such as cPLA2 and promoting apoptosis in cancer cells .
Case Studies
In a recent study involving structural analogs, it was found that modifications to the benzyl alcohol structure significantly affected both anti-inflammatory and anticancer activities. These findings emphasize the importance of structural optimization in drug design for enhanced therapeutic efficacy .
Q & A
Q. What are the key synthetic routes for 2-chloro-5-nitro-alpha-(trifluoromethyl)benzyl alcohol, and how do reaction conditions influence yield?
A plausible synthetic pathway involves:
Nitro-chloro substitution : Starting with a substituted benzoic acid (e.g., 3-chloro-4-fluoro-5-nitrobenzoic acid), thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF can convert the acid to an acyl chloride .
Trifluoromethyl introduction : A nucleophilic substitution or radical trifluoromethylation step may introduce the -CF₃ group. For example, using (trifluoromethyl)trimethylsilane (TMSCF₃) under copper catalysis .
Reduction to alcohol : The benzaldehyde intermediate (from acyl chloride reduction) can be reduced using NaBH₄ or LiAlH₄ to yield the benzyl alcohol derivative .
Critical factors : Temperature control during nitro-group stability (avoiding decomposition above 100°C) and anhydrous conditions for trifluoromethylation to prevent side reactions.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., aromatic protons adjacent to -NO₂ and -CF₃ groups show distinct deshielding) .
- FT-IR : Confirm -OH (broad peak ~3300 cm⁻¹), -NO₂ (asymmetric stretch ~1520 cm⁻¹), and -CF₃ (strong absorption ~1150 cm⁻¹) .
- HPLC-MS : Monitor purity and detect intermediates (e.g., [M+H]⁺ at m/z 260–280 range for typical derivatives) .
Q. How does the compound’s solubility vary across solvents, and what implications does this have for reaction design?
- Polar aprotic solvents (e.g., DMF, THF): High solubility due to hydrogen bonding with -OH and dipole interactions with -NO₂/-CF₃ .
- Non-polar solvents (e.g., hexane): Limited solubility, useful for recrystallization.
Methodological note : Solubility tests should precede reaction design; phase-transfer catalysis may enhance reactivity in biphasic systems .
Advanced Research Questions
Q. How do electronic effects of -NO₂ and -CF₃ substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?
- -NO₂ : Strong electron-withdrawing meta-director, deactivating the ring and directing incoming electrophiles to the para position relative to itself.
- -CF₃ : Moderate electron-withdrawing meta-director, but steric bulk may hinder ortho substitution.
Experimental validation : Compare nitration/halogenation products using X-ray crystallography or NOE NMR to confirm regiochemistry .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution (SN2) reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model transition states. The -CF₃ group increases electrophilicity at the benzyl carbon, lowering activation energy for SN2 .
- Hammett analysis : Quantify substituent effects using σₚ values (-NO₂: +0.82; -CF₃: +0.54) to predict reaction rates .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- TGA-DSC analysis : Perform under inert (N₂) and oxidative (O₂) atmospheres. Conflicting reports may arise from decomposition pathways (e.g., nitro group elimination vs. trifluoromethyl radical formation) .
- Kinetic studies : Isothermal experiments at 80–120°C can model degradation mechanisms (e.g., first-order kinetics for nitro loss) .
Q. What strategies mitigate competing side reactions during trifluoromethylation?
- Radical inhibitors : Add TEMPO to suppress radical chain reactions that lead to dimerization.
- Low-temperature conditions : Conduct reactions at −20°C to minimize β-elimination of -CF₃ .
- Catalyst screening : Evaluate Cu(I)/Cu(II) or photoredox catalysts for improved selectivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
